molecular formula C15H20N2O3 B13760693 Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- CAS No. 51828-66-1

Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-

Cat. No.: B13760693
CAS No.: 51828-66-1
M. Wt: 276.33 g/mol
InChI Key: HPIBZQTVUVRUDV-GZTJUZNOSA-N
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Description

ACETAMIDE,N-CYCLOPENTYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)-: is a chemical compound with the molecular formula C15H20N2O3 and a molecular weight of 276.3309 . This compound is known for its unique structure, which includes a cyclopentyl group, an acetamide group, and a hydroxyiminoethyl group attached to a phenoxy ring.

Chemical Reactions Analysis

ACETAMIDE,N-CYCLOPENTYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

    Reduction: The hydroxyimino group can be reduced to form amine derivatives.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ACETAMIDE,N-CYCLOPENTYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes

Properties

CAS No.

51828-66-1

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

N-cyclopentyl-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]acetamide

InChI

InChI=1S/C15H20N2O3/c1-11(17-19)12-6-8-14(9-7-12)20-10-15(18)16-13-4-2-3-5-13/h6-9,13,19H,2-5,10H2,1H3,(H,16,18)/b17-11+

InChI Key

HPIBZQTVUVRUDV-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)NC2CCCC2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2CCCC2

Origin of Product

United States

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